synthesis of 6-Bromo-3-nitro-4-quinolinol starting materials
synthesis of 6-Bromo-3-nitro-4-quinolinol starting materials
An In-depth Technical Guide to the Synthesis of 6-Bromo-3-nitro-4-quinolinol: Precursor Selection and Methodologies
Introduction
6-Bromo-3-nitro-4-quinolinol is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a quinolinol core with strategically placed bromo and nitro substituents, allows for diverse chemical modifications. The bromine atom can participate in cross-coupling reactions, while the nitro group can be reduced to an amine, opening pathways for amidation or other derivatizations. This guide provides a comprehensive overview of the synthetic strategy for 6-Bromo-3-nitro-4-quinolinol, focusing on the selection of starting materials and the chemical principles governing the transformation.
Retrosynthetic Analysis
A logical approach to the synthesis of 6-Bromo-3-nitro-4-quinolinol involves a two-stage process. The primary disconnection breaks the carbon-nitro bond, suggesting an electrophilic nitration of a 6-bromo-4-hydroxyquinoline precursor. This precursor, in turn, can be disconnected via the Gould-Jacobs reaction, a robust method for constructing the 4-hydroxyquinoline core, leading back to the fundamental starting material, 4-bromoaniline.
Caption: Retrosynthetic pathway for 6-Bromo-3-nitro-4-quinolinol.
Part I: Construction of the 6-Bromo-4-hydroxyquinoline Core
The foundational step in this synthesis is the construction of the bicyclic quinolinol system. The Gould-Jacobs reaction is the method of choice, renowned for its efficiency in converting anilines into 4-hydroxyquinolines.
Principle of the Gould-Jacobs Reaction
The reaction proceeds in two distinct phases:
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Condensation: An aniline is reacted with a malonic ester derivative, typically diethyl (ethoxymethylene)malonate (DEMM), to form a substituted aminomethylene malonate intermediate. This is a nucleophilic substitution reaction where the aniline nitrogen attacks the electrophilic carbon of the ethoxymethylene group, displacing ethanol.
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Thermal Cyclization: The intermediate is heated in a high-boiling point solvent, such as diphenyl ether. This high temperature induces an intramolecular cyclization via electrophilic attack of one of the ester carbonyl carbons onto the aniline ring, followed by elimination and tautomerization to yield the stable 4-hydroxyquinoline product.[1]
Starting Materials Analysis
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4-Bromoaniline: This is the primary building block, providing the benzene ring and the bromine atom at the desired C6 position of the final quinoline structure. Its amino group acts as the nucleophile in the initial condensation step.
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Diethyl (ethoxymethylene)malonate (DEMM): This reagent provides the three-carbon chain necessary to form the second ring of the quinoline system. The ethoxymethylene group is the site of the initial reaction, and the two ester groups are essential for the subsequent cyclization.
Detailed Experimental Protocol: Synthesis of 6-Bromo-4-hydroxyquinoline
This protocol is adapted from established procedures for the synthesis of analogous quinoline derivatives.[1][2][3]
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Condensation: In a round-bottom flask equipped with a distillation head, combine 4-bromoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq). Heat the mixture to 100-120°C for approximately 2 hours. Ethanol, a byproduct of the condensation, should be collected via distillation to drive the reaction to completion.
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Cyclization: In a separate flask, preheat diphenyl ether to approximately 240-250°C. Add the crude intermediate from the previous step portion-wise to the hot diphenyl ether. Maintain the temperature for 30-60 minutes to ensure complete cyclization.
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Isolation: Allow the reaction mixture to cool. Upon cooling, the product will precipitate. Dilute the mixture with petroleum ether or hexane to facilitate further precipitation. Collect the solid product, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, by vacuum filtration.
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Hydrolysis and Decarboxylation: The resulting ester is typically not isolated but is directly hydrolyzed and decarboxylated. Suspend the crude ester in an aqueous solution of sodium hydroxide (e.g., 10%) and heat at reflux until the solid dissolves completely. Cool the solution and acidify with a strong acid like hydrochloric acid until the pH is acidic. The 6-bromo-4-hydroxyquinoline product will precipitate.
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Purification: Collect the solid by filtration, wash thoroughly with water to remove salts, and dry. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed if higher purity is required.
Part II: Electrophilic Nitration of the Quinolinol Core
With the 6-bromo-4-hydroxyquinoline core in hand, the final step is the introduction of a nitro group at the C3 position. This is achieved through an electrophilic aromatic substitution reaction.
Principle of Nitration
The reaction employs a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The electron-rich quinolinol ring then attacks this electrophile. The regioselectivity is dictated by the existing substituents. The hydroxyl group at C4 is a powerful activating, ortho-directing group, strongly favoring substitution at the C3 position.[4][5]
Reagents Analysis
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6-Bromo-4-hydroxyquinoline: The substrate for the nitration. Its aromatic system is activated by the hydroxyl group, making it susceptible to electrophilic attack.
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Nitrating Mixture (HNO₃/H₂SO₄): The source of the nitronium ion electrophile. The ratio and temperature control are critical to prevent over-nitration or side reactions.
Detailed Experimental Protocol: Synthesis of 6-Bromo-3-nitro-4-quinolinol
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Preparation: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, carefully add 6-bromo-4-hydroxyquinoline (1.0 eq) to concentrated sulfuric acid. Stir until the solid is completely dissolved, maintaining the temperature below 5°C.
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Nitration: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the solution over 30-60 minutes. Vigorous stirring is essential to ensure proper mixing and heat dissipation.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up and Isolation: Carefully pour the reaction mixture onto a large amount of crushed ice with stirring. The product will precipitate out of the solution. Allow the ice to melt completely.
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Purification: Collect the yellow solid product by vacuum filtration. Wash the filter cake extensively with cold water until the filtrate is neutral to remove residual acid. Dry the product under vacuum to yield 6-Bromo-3-nitro-4-quinolinol.
Quantitative Data Summary
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalents |
| 4-Bromoaniline | Starting Material | C₆H₆BrN | 172.02 | 1.0 |
| Diethyl (ethoxymethylene)malonate | Reagent | C₁₀H₁₆O₅ | 216.23 | ~1.1 |
| 6-Bromo-4-hydroxyquinoline | Intermediate | C₉H₆BrNO | 224.06 | - |
| Nitric Acid (conc.) | Reagent | HNO₃ | 63.01 | ~1.1 |
| Sulfuric Acid (conc.) | Reagent/Solvent | H₂SO₄ | 98.08 | Excess |
| 6-Bromo-3-nitro-4-quinolinol | Product | C₉H₅BrN₂O₃ | 269.06 | - |
Overall Synthetic Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of 6-Bromo-3-nitro-4-quinolinol is reliably achieved through a sequential application of the Gould-Jacobs reaction and electrophilic nitration. The process begins with commercially available 4-bromoaniline, which is first converted to the 6-bromo-4-hydroxyquinoline intermediate. Subsequent regioselective nitration, directed by the activating hydroxyl group, efficiently yields the final target compound. Careful control of reaction conditions, particularly temperature during the cyclization and nitration steps, is paramount for achieving good yields and purity. This synthetic route provides a robust and scalable platform for accessing this versatile chemical intermediate for further use in drug discovery and development.
References
- Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092.
- ElectronicsAndBooks. (n.d.). 430. The Nitration of 4-Hydroxy- and 4-Chloro-3-methylquinoline.
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Lei, F., et al. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Available at: [Link]
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Atlantis Press. Available at: [Link]
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ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Available at: [Link]
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